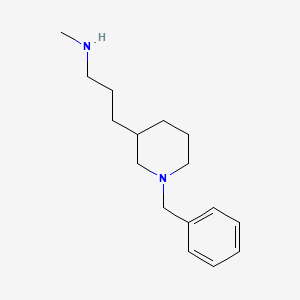
3-(1-benzylpiperidin-3-yl)-N-methylpropan-1-amine
Description
3-(1-benzylpiperidin-3-yl)-N-methylpropan-1-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Propriétés
Formule moléculaire |
C16H26N2 |
|---|---|
Poids moléculaire |
246.39 g/mol |
Nom IUPAC |
3-(1-benzylpiperidin-3-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C16H26N2/c1-17-11-5-9-16-10-6-12-18(14-16)13-15-7-3-2-4-8-15/h2-4,7-8,16-17H,5-6,9-14H2,1H3 |
Clé InChI |
IAIHTBDKHCTEIZ-UHFFFAOYSA-N |
SMILES canonique |
CNCCCC1CCCN(C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Méthodes De Préparation
The synthesis of 3-(1-benzylpiperidin-3-yl)-N-methylpropan-1-amine typically involves the use of piperidine derivatives as starting materials. One common synthetic route includes the reaction of ®-tert-butyl (1-benzylpiperidin-3-yl)carbamate with appropriate reagents under controlled conditions . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity, utilizing techniques such as hydrogenation, cyclization, and amination .
Analyse Des Réactions Chimiques
3-(1-benzylpiperidin-3-yl)-N-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as iodine(III) complexes.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, using reagents like alkyl halides or acyl chlorides.
Cyclization: Cyclization reactions can form additional rings, enhancing the compound’s structural complexity.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted piperidines and related derivatives .
Applications De Recherche Scientifique
3-(1-benzylpiperidin-3-yl)-N-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Mécanisme D'action
The mechanism of action of 3-(1-benzylpiperidin-3-yl)-N-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-(1-benzylpiperidin-3-yl)-N-methylpropan-1-amine can be compared with other piperidine derivatives, such as:
(1-benzylpiperidin-3-yl)methanol: This compound has a similar piperidine core but differs in its functional groups.
tert-butyl ®-(1-benzylpiperidin-3-yl)carbamate: Another related compound used as a building block in synthesis.
The uniqueness of this compound lies in its specific structure and the resulting biological and chemical properties, making it valuable for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


